1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Overview
Description
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and pyridin-4-yl substituents. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole core.
Substitution Reactions: Introducing the cyclopropylmethyl and pyridin-4-yl groups through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or conductivity.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol: Similar structure with a pyridin-3-yl group.
Uniqueness
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s binding affinity and selectivity for molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-7-11(10-3-5-13-6-4-10)14-15(12)8-9-1-2-9/h3-7,9,14H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAJIYMCARDBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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